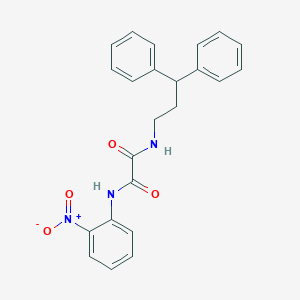

N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide

描述

属性

IUPAC Name |

N-(3,3-diphenylpropyl)-N'-(2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c27-22(23(28)25-20-13-7-8-14-21(20)26(29)30)24-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRNHLATHDQKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 3,3-diphenylpropylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions

N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxalamides with various functional groups.

科学研究应用

N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

作用机制

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The diphenylpropyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Table 1: Structural Comparison of Select Oxalamides

Antiviral Activity

Compounds with N1-heterocyclic and N2-aryl groups (e.g., ’s compounds 13–15) inhibit HIV entry with IC₅₀ values in the nanomolar range, attributed to interactions with the CD4-binding site . The target compound’s nitro group may enhance binding affinity through polar interactions but could also increase metabolic instability.

Flavor Enhancement

Enzyme Inhibition

Adamantyl-containing oxalamides () inhibit cytochrome P450 4F11, with IC₅₀ values <1 µM, leveraging hydrophobic interactions with the enzyme’s active site . The diphenylpropyl group in the target compound may similarly target lipid-dependent enzymes.

Toxicological Profiles

- Flavoring Oxalamides: S336 has a NOEL of 100 mg/kg/day in rats, deemed safe for consumption .

- The target compound’s toxicity profile remains unstudied but warrants caution compared to non-nitro derivatives .

- Chlorophenyl Derivatives (): No toxicity data reported, but chlorine substituents often reduce metabolic clearance, increasing exposure risks .

生物活性

N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide is a compound of growing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxalamide structure with a diphenylpropyl group and a nitrophenyl moiety. This configuration is believed to contribute to its biological activity by enabling interactions with various molecular targets.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. This inhibition may lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.

2. Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been noted for its analgesic properties. Experimental models suggest that it may modulate pain signaling pathways, potentially making it useful in pain management therapies.

3. Antimicrobial Activity

Preliminary studies have indicated antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes, although further research is needed to clarify these effects.

The precise mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may bind to active sites of specific enzymes, altering their function and reducing the production of inflammatory mediators.

- Receptor Interaction : It could interact with neurotransmitter receptors involved in pain perception, thereby modulating nociceptive signals.

- Reactive Intermediate Formation : The nitro group may undergo bioreduction in vivo, leading to the formation of reactive intermediates that can exert cytotoxic effects on target cells .

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents : 3,3-Diphenylpropylamine and 2-nitrobenzoyl chloride are common starting materials.

- Reaction Conditions : The reaction is usually conducted under controlled temperatures in an organic solvent such as dichloromethane or dimethylformamide (DMF). Purification steps often include recrystallization or chromatography to achieve high purity.

Case Studies

Several studies have investigated the biological activity of similar compounds in the oxalamide family:

- Study on Anti-inflammatory Effects : A study demonstrated that related oxalamides significantly reduced inflammation in animal models by inhibiting cytokine release and decreasing edema formation .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration.

Summary Table of Biological Activities

| Activity Type | Effect Observed | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduced enzyme activity (COX, LOX) | Inhibition of pro-inflammatory mediator release |

| Analgesic | Modulation of pain signaling | Interaction with pain receptors |

| Antimicrobial | Disruption of bacterial cell membranes | Interference with metabolic processes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。